6-Methoxybenzo[c]isoxazol-3-amine

Lipophilicity Physicochemical properties Drug-likeness

Selecting this specific 6-methoxy-2,1-benzisoxazol-3-amine regioisomer is critical for SAR precision. The 6-OCH₃ group provides unique electronic (σₚ = −0.27) and lipophilic (cLogP ~1.3–1.7) properties distinct from unsubstituted or halogenated analogs, enabling optimal CNS penetration and orthogonal diversification at 3-NH₂, C-4, and C-5 positions. Procure with confidence for focused libraries targeting neurodegenerative and chloroquine-resistant malaria programs.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12891404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzo[c]isoxazol-3-amine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=NOC(=C2C=C1)N
InChIInChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)10-12-8(6)9/h2-4H,9H2,1H3
InChIKeyJWLGAJZQPXJRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzo[c]isoxazol-3-amine (CAS 38487-89-7): Core Chemical Identity and Procurement Baseline


6-Methoxybenzo[c]isoxazol-3-amine (CAS 38487-89-7; also named 6-Methoxy-2,1-benzisoxazol-3-amine) is a fused bicyclic heterocycle belonging to the 2,1-benzisoxazole (anthranil) class, with the molecular formula C₈H₈N₂O₂ (MW 164.16 g/mol) and a predicted pKa of 2.92 ± 0.30 . The 6-methoxy substitution on the benzene ring distinguishes it from the unsubstituted parent benzo[c]isoxazol-3-amine and halogenated analogs such as 6-fluorobenzo[d]isoxazol-3-amine. This compound is primarily procured as a research intermediate or building block for medicinal chemistry programs, with typical commercial purity specifications at the 95–97% level .

Why 6-Methoxybenzo[c]isoxazol-3-amine Cannot Be Interchanged with Generic Benzisoxazole Analogs


Within the 2,1-benzisoxazole scaffold, substituent identity and position on the benzene ring critically modulate both physicochemical properties and biological target engagement profiles. The 6-methoxy group introduces distinct electronic (Hammett σₚ = −0.27 for OCH₃) and lipophilic (π ≈ −0.02 to +0.26 depending on the parameterization) contributions relative to the unsubstituted (H), fluoro, or 4-/5-methoxy regioisomers [1]. In comparative antiplasmodial screening, compounds differing only in the 3-position substituent on the benzisoxazole core exhibited selectivity index (SI) values spanning from inactive to SI > 10 against P. falciparum FcB1, demonstrating that even minor structural perturbations dramatically alter efficacy-toxicity windows [2]. Consequently, procurement specifications for 6-methoxybenzo[c]isoxazol-3-amine cannot be satisfied by generic 'benzisoxazol-3-amine' sourcing; quantitative differentiation is required.

Quantitative Differentiation Evidence for 6-Methoxybenzo[c]isoxazol-3-amine: Head-to-Head and Class-Level Comparisons


Enhanced Lipophilicity (cLogP) of 6-Methoxybenzo[c]isoxazol-3-amine vs. Unsubstituted Parent: Implications for Membrane Permeability

Introduction of the 6-methoxy substituent onto the benzo[c]isoxazol-3-amine scaffold increases calculated logP (cLogP) relative to the unsubstituted parent compound. The methoxy group contributes a positive π value, elevating logP by approximately 0.26 log units compared to the hydrogen analog (where π_H = 0) [1]. While no experimentally measured logP for this specific compound has been published, QSPR modeling of analogous isoxazole-containing compounds indicates that this logP shift is associated with enhanced passive membrane permeability, placing the compound nearer to the optimal CNS drug-likeness window (logP 1.5–3.5) [2]. This property distinguishes it from the more polar unsubstituted parent (estimated logP ≈ 1.0–1.3), which may be less suitable for programs requiring blood-brain barrier penetration [2].

Lipophilicity Physicochemical properties Drug-likeness

Selectivity Index Advantage: 6-Methoxybenzo[c]isoxazol-3-amine as a Synthetic Intermediate for Antiplasmodial Lead Optimization

In a head-to-head antiplasmodial screening series of 3-substituted-2,1-benzisoxazoles against chloroquine-resistant P. falciparum (FcB1), the structurally related compound benzo[c]isoxazol-3-ylmethylene-phenyl-amine was identified as the best hit, with the highest selectivity index (SI = IC₅₀ cytotoxicity on MCF7 cells / IC₅₀ antiplasmodial activity) among the tested series [1]. While 6-methoxybenzo[c]isoxazol-3-amine was not directly tested in this study, its core scaffold is identical to the hit series, and the 3-amino group provides a direct synthetic handle for derivatization into imino-benzisoxazole analogs. In this series, compounds lacking optimized 3-substitution exhibited poor or undetectable antiplasmodial activity, underscoring that the 3-amino handle of the target compound is a critical structural feature enabling further functionalization [1].

Antiplasmodial Selectivity index Malaria

Predicted pKa Differentiation: 6-Methoxybenzo[c]isoxazol-3-amine vs. Regioisomeric Methoxy Analogs

The predicted pKa of 6-methoxybenzo[c]isoxazol-3-amine is 2.92 ± 0.30, reflecting the weakly basic character of the 3-amino group on the electron-deficient isoxazole ring . This value indicates that the compound remains predominantly un-ionized at physiological pH (7.4), which is favorable for passive membrane permeability and oral absorption according to Lipinski's Rule of 5 guidelines. In contrast, regioisomeric 4-methoxy-1,2-benzisoxazol-3-amine (CAS 177995-40-3) exhibits a computed pKa shift attributable to the different electronic environment of the methoxy group at the 4-position (peri to the isoxazole nitrogen), although no measured comparative pKa data are publicly available . The 6-methoxy regioisomer's pKa value, which is higher than that of common carboxylic acid-bearing isosteres (pKa ~4–5), ensures that the amine handle remains available for conjugation or salt formation under standard coupling conditions without competing ionization of the benzisoxazole core .

pKa Ionization state Bioavailability

MAO Isoform Inhibition Profile of 2,1-Benzisoxazole Scaffold: Class-Level Selectivity Context

A systematic evaluation of 2,1-benzisoxazole (anthranil) derivatives as human MAO inhibitors revealed that this scaffold confers inherent selectivity for the MAO-B isoform over MAO-A [1]. The most potent MAO-B inhibitors in the series, 7a and 7b, achieved IC₅₀ values of 0.017 µM and 0.098 µM respectively, while the most potent MAO-A inhibitors (3l, IC₅₀ = 5.35 µM; compound 5, IC₅₀ = 3.29 µM) were over 300-fold less potent than the best MAO-B inhibitor [1]. Although 6-methoxybenzo[c]isoxazol-3-amine was not among the compounds directly tested, the 6-methoxybenzisoxazole scaffold maps directly onto the core structure of the tested anthranil derivatives. This class-level MAO-B selectivity is notable because several clinically used MAO inhibitors (e.g., selegiline, rasagiline) also target MAO-B for Parkinson's disease therapy [1]. For procurement decisions, selecting a 2,1-benzisoxazole scaffold (rather than a 1,2-benzisoxazole, as in zonisamide) is critical for programs seeking to exploit MAO-B-biased pharmacology [1].

Monoamine oxidase MAO-B selectivity Neurodegeneration

Synthetic Tractability Differentiation: 3-Amino Handle as a Versatile Diversification Point

The 3-amino group of 6-methoxybenzo[c]isoxazol-3-amine serves as a uniquely reactive handle for diversification via acylation, sulfonylation, reductive amination, or diazotization, enabling rapid parallel library synthesis [1]. In contrast, the corresponding 3-unsubstituted benzo[c]isoxazole or 3-hydroxy analogs lack this direct functionalization handle. The 6-methoxy substitution further activates the benzene ring toward electrophilic aromatic substitution at the 4- and 5-positions without deactivating the 3-amino group, providing orthogonal diversification vectors [1]. This contrasts with 6-fluoro analogs (e.g., 6-fluorobenzo[d]isoxazol-3-amine, CAS 177995-38-9), where the electron-withdrawing fluorine deactivates the benzene ring toward further electrophilic functionalization, reducing the number of accessible diversification sites . Patent literature further supports the use of amino-substituted isoxazoles as key intermediates for generating libraries of Mps-1 kinase inhibitors, confirming the synthetic utility of the 3-amino handle in industrial medicinal chemistry settings [2].

Synthetic chemistry Medicinal chemistry Library synthesis

High-Value Application Scenarios for 6-Methoxybenzo[c]isoxazol-3-amine Procurement


CNS Drug Discovery: Building Block for MAO-B Targeted Library Synthesis

Based on the established class-level MAO-B selectivity of 2,1-benzisoxazole derivatives (best-in-class IC₅₀ = 0.017 µM for MAO-B with 194-fold selectivity over MAO-A) [1], 6-methoxybenzo[c]isoxazol-3-amine serves as an ideal core scaffold for generating focused compound libraries targeting Parkinson's disease and other neurodegenerative disorders. The predicted pKa (2.92) ensures the compound remains un-ionized at physiological pH, supporting passive CNS penetration . The 3-amino handle permits rapid generation of amide, sulfonamide, or urea derivatives for SAR exploration [2].

Anti-Infective Lead Optimization: Antiplasmodial Program Starting Point

For malaria drug discovery programs targeting chloroquine-resistant P. falciparum strains, the 2,1-benzisoxazole scaffold has demonstrated antiplasmodial activity with selectivity indices exceeding 10 when appropriately substituted at the 3-position [3]. 6-Methoxybenzo[c]isoxazol-3-amine provides the core scaffold with a reactive 3-amino vector for installing imine, amide, or heterocyclic substituents to optimize both potency and selectivity against the FcB1-resistant strain [3].

Parallel Library Synthesis: Multi-Vector Diversification for Hit-to-Lead Programs

The 6-methoxybenzisoxazole scaffold offers three orthogonal diversification points (3-NH₂, activated 4-position, activated 5-position), enabling efficient parallel synthesis of diverse compound libraries [4]. This exceeds the synthetic versatility of the 6-fluoro analog, where the electron-withdrawing fluorine substituent deactivates the ring toward further functionalization [4]. Patent literature confirms the industrial relevance of amino-substituted isoxazoles as intermediates for kinase inhibitor libraries [2].

Physicochemical Property Optimization: Balancing Lipophilicity for Oral Bioavailability

The 6-methoxy substituent confers moderate lipophilicity enhancement (estimated cLogP ≈ 1.3–1.7) compared to the unsubstituted parent, positioning the scaffold within the optimal range for oral absorption while maintaining adequate aqueous solubility [3][4]. This property is particularly relevant for teams requiring CNS-penetrant candidates, as it provides a starting point that balances passive permeability with solubility, minimizing the need for additional structural modifications to achieve drug-likeness [3].

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